molecular formula C36H42N2 B14206826 1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- CAS No. 794458-05-2

1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-

Cat. No.: B14206826
CAS No.: 794458-05-2
M. Wt: 502.7 g/mol
InChI Key: RPORGOUVDXWGKY-UHFFFAOYSA-N
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Description

1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- is a complex organic compound with the molecular formula C₃₆H₄₂N₂. It is known for its unique structure, which includes two acenaphthylene units connected by a diamine bridge, each substituted with two 2,6-bis(1-methylethyl)phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of acenaphthylene with an appropriate diamine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where acenaphthylene is reacted with N,N’-bis(2,6-diisopropylphenyl)amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced amine derivatives, and substituted acenaphthylene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- is unique due to its combination of acenaphthylene units and bulky substituents, which confer distinct steric and electronic properties. These features make it particularly useful in catalysis and material science applications .

Properties

CAS No.

794458-05-2

Molecular Formula

C36H42N2

Molecular Weight

502.7 g/mol

IUPAC Name

1-N,2-N-bis[2,6-di(propan-2-yl)phenyl]acenaphthylene-1,2-diamine

InChI

InChI=1S/C36H42N2/c1-21(2)26-15-11-16-27(22(3)4)33(26)37-35-30-19-9-13-25-14-10-20-31(32(25)30)36(35)38-34-28(23(5)6)17-12-18-29(34)24(7)8/h9-24,37-38H,1-8H3

InChI Key

RPORGOUVDXWGKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC2=C(C3=CC=CC4=C3C2=CC=C4)NC5=C(C=CC=C5C(C)C)C(C)C

Origin of Product

United States

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